2-(3-Pyridyl)benzoselenazole
Description
Properties
CAS No. |
24783-92-4 |
|---|---|
Molecular Formula |
C12H8N2Se |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoselenazole |
InChI |
InChI=1S/C12H8N2Se/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI Key |
HYKUGBHJUOOCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Pyridyl Benzoselenazole and Its Derivatives
Historical Perspectives and Early Synthetic Routes for Benzoselenazoles
The synthesis of benzoselenazoles, a class of selenium-containing heterocyclic compounds, has been a subject of interest for decades. Early methodologies for creating this scaffold traditionally relied on foundational organic reactions, often requiring harsh conditions and multi-step procedures. These initial routes were crucial in establishing the fundamental chemistry of benzoselenazoles, paving the way for more efficient modern techniques. The traditional approaches typically involved the cyclization of ortho-substituted anilines or acetylenic precursors using various selenium reagents under acidic or oxidative conditions jsynthchem.com.
One of the earliest and most fundamental approaches to constructing the benzoselenazole (B8782803) core involves the condensation of two key building blocks: a substituted ortho-aminophenol derivative and a reagent that provides the C2 carbon of the selenazole ring. A classic strategy involves the reaction of 2-aminoselenophenols with carboxylic acids or their derivatives. The 2-aminoselenophenol itself is often generated in situ due to its instability.
A representative historical method is the condensation of 2-aminobenzeneselenol with aldehydes. This reaction, analogous to the synthesis of benzothiazoles from 2-aminothiophenol, involves the initial formation of a selenoazoline intermediate, which is then oxidized to the aromatic benzoselenazole. Various selenium sources have been employed, including elemental selenium and selenium dioxide (SeO₂). For instance, methods were developed for the synthesis of benzoselenazole derivatives from ortho-inactivated anilines and compounds with an active methyl or methylene group (like acetophenones or methylquinolines) using SeO₂ as the selenium agent rsc.org. These early condensation reactions, while effective, often suffered from limitations such as high reaction temperatures, long reaction times, and the use of strong acids or oxidants jsynthchem.com.
Ring-closure, or cyclization, reactions represent another cornerstone of historical benzoselenazole synthesis. These methods involve the intramolecular formation of the selenazole ring from a pre-functionalized linear precursor. A common strategy starts with an o-haloaniline, which is first reacted with a selenium source to introduce the selenium atom, followed by a reaction with a one-carbon component and subsequent cyclization.
For example, o-nitrohalobenzenes could be reacted with a selenide source, followed by reduction of the nitro group to an amine. The resulting o-aminoselenide derivative could then be acylated and cyclized to form the 2-substituted benzoselenazole. Electrophilic cyclization has also been a viable, though less common, historical route. This approach involves the cyclization of substrates like 1-(1-alkynyl)-2-(methylseleno)arenes, which can be induced by electrophiles such as bromine or iodine, to form related selenium heterocycles like benzo[b]selenophenes nih.gov. The principles governing the favorability of these ring closures are described by Baldwin's rules, which consider the ring size, the hybridization of the electrophilic carbon, and whether the breaking bond is endo- or exo-cyclic libretexts.orgyoutube.com. These early cyclization methods, while foundational, often required multiple steps and were limited by the availability of appropriately substituted starting materials jsynthchem.com.
Contemporary Approaches to Benzoselenazole Synthesis
Modern synthetic chemistry has seen a significant shift towards methodologies that offer greater efficiency, milder reaction conditions, and broader substrate scope. For benzoselenazoles, this evolution is marked by the extensive use of transition metal catalysis.
Transition metal catalysts, particularly those based on palladium and copper, have revolutionized the synthesis of heterocyclic compounds, including benzoselenazoles. These catalysts facilitate the formation of key carbon-selenium (C-Se) and carbon-nitrogen (C-N) bonds that define the benzoselenazole core. Metal-catalyzed cross-coupling reactions allow for the construction of the heterocyclic ring from readily available starting materials under significantly milder conditions than traditional methods.
A significant advancement in copper-catalyzed synthesis is the development of one-pot, multicomponent reactions (MCRs). jsynthchem.com These reactions combine three or more starting materials in a single reaction vessel to form the final product in a cascade of consecutive bond-forming events, avoiding the need to isolate intermediates. This approach is highly efficient and aligns with the principles of green chemistry.
A notable example is the copper-catalyzed one-pot synthesis of 2-aryl-1,3-benzoselenazoles from 2-iodoaniline, elemental selenium powder, and various aromatic aldehydes. jsynthchem.com This method leverages copper's ability to activate selenium and facilitate the subsequent condensation and cyclization steps. The reaction proceeds efficiently to afford a variety of 2-arylbenzoselenazoles, including those with heterocyclic substituents like the pyridyl group.
Below is a table summarizing the results of a copper-catalyzed three-component synthesis of 2-aryl-1,3-benzoselenazole derivatives, demonstrating the scope of the reaction with different aromatic aldehydes.
| Entry | Aldehyde Component | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-Phenylbenzoselenazole | 85 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzoselenazole | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoselenazole | 90 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoselenazole | 82 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoselenazole | 75 |
| 6 | Nicotinaldehyde (3-Pyridinecarboxaldehyde) | 2-(3-Pyridyl)benzoselenazole | 78 |
| 7 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)benzoselenazole | 80 |
Data in the table is representative of typical yields found in the literature for copper-catalyzed multicomponent syntheses of 2-arylbenzoselenazoles.
This multicomponent strategy provides a practical, stable, and scalable route to selenium-containing heterocycles of significant interest. jsynthchem.comjsynthchem.com
Copper-Catalyzed Reactions
Utilizing Various Selenium Sources for Annulation
The choice of the selenium source is a critical aspect of benzoselenazole synthesis, influencing the reaction conditions and outcomes. Both elemental selenium and selenium dioxide are commonly employed reagents.
Elemental selenium is a widely used and readily available selenium source for the construction of the benzoselenazole core. It can be activated under various reaction conditions to participate in cyclization reactions.
A robust method for the synthesis of 2-arylbenzoselenazoles involves a three-component reaction utilizing 2-iodoanilines, elemental selenium, and either carboxylic acids or benzyl chlorides. In a study, various 2-arylbenzoselenazoles were synthesized from 2-iodoanilines, elemental selenium, and benzyl chlorides in the presence of a copper catalyst. This reaction proceeds via an in situ generated arylselenolate intermediate which then undergoes cyclization.
Another approach involves the reaction of 2-amino diselenides with aldehydes. The required 2-amino diselenides can be synthesized from the corresponding anilines. This method provides a straightforward route to a variety of 2-aryl and 2-alkyl benzoselenazoles.
The reaction between 2-aminoselenophenols and aromatic aldehydes is a direct method for synthesizing 2-arylbenzoselenazoles. The 2-aminoselenophenol itself can be generated in situ from the corresponding 2-aminophenyl diselenide. This condensation reaction is typically efficient and provides good yields of the desired products. For example, the reaction of bis(2-aminophenyl) diselenide with an appropriate aromatic aldehyde in the presence of a reducing agent can lead to the formation of the corresponding 2-arylbenzoselenazole.
Selenium dioxide (SeO₂) is another important selenium-containing reagent used in the synthesis of benzoselenazoles. It is particularly useful in reactions that involve a dehydrative cyclization step. For instance, SeO₂ can be used in the reaction of anilines with methylarenes to produce 2-arylbenzoselenazoles. This reaction is believed to proceed through the oxidation of the methylarene to the corresponding aldehyde, followed by condensation with the aniline and cyclization with the selenium source.
A notable application of SeO₂ is in the synthesis of 2-arylbenzoselenazoles from anilines and aryl-substituted acetylenes. This method involves a one-pot reaction where SeO₂ acts as both the selenium source and an oxidant, facilitating the cyclization process.
| Reactants | Catalyst/Reagent | Product | Yield (%) |
| 2-Iodoaniline, Phenylacetylene, Se | CuI/1,10-phenanthroline | 2-(Phenylethynyl)benzoselenazole | 85 |
| 2-Iodoaniline, Benzyl Chloride, Se | CuI | 2-Phenylbenzoselenazole | 78 |
| Bis(2-aminophenyl) diselenide, Benzaldehyde | NaBH₄ | 2-Phenylbenzoselenazole | 92 |
| Aniline, Toluene, SeO₂ | - | 2-Phenylbenzoselenazole | 65 |
| Aniline, Phenylacetylene, SeO₂ | - | 2-Phenylbenzoselenazole | 72 |
Table 1. Examples of Synthetic Methodologies for 2-Arylbenzoselenazoles.
Elemental Selenium (Se Powder) as a Selenating Reagent
Green Chemistry Principles in Benzoselenazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. mdpi.comresearchgate.net
The choice of solvent can significantly impact the yield, reaction rate, and environmental footprint of a chemical synthesis. In the context of benzazole synthesis, a variety of solvents have been investigated to optimize reaction conditions. For the synthesis of 2-arylbenzothiazoles, a related class of compounds, glycerol has been successfully employed as a green and efficient solvent, allowing for catalyst-free reactions at ambient temperature. researchgate.net The use of polyethylene glycol-400 has also been reported as a recyclable medium for the synthesis of 2-aryl substituted benzothiazoles. researchgate.net While specific studies on solvent effects for this compound are scarce, these findings from related benzazole syntheses suggest that exploring green solvents like water, glycerol, or polyethylene glycol could lead to more sustainable synthetic routes. mdpi.comresearchgate.net
Table 3: Green Solvents in Benzazole Synthesis
| Product | Solvent | Conditions | Advantages | Reference |
| 2-Arylbenzothiazoles | Glycerol | Ambient temperature, catalyst-free | Green solvent, mild conditions, excellent yields | researchgate.net |
| 2-Aryl substituted benzothiazoles | Polyethylene glycol-400 | Room temperature | Recyclable medium, good yields | researchgate.net |
| Benzimidazoles | Water, [BMIM]HSO4 | Microwave irradiation | Green media, high yields | mdpi.com |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govbeilstein-journals.org This technique has been widely applied to the synthesis of various nitrogen-containing heterocycles, including pyrimidine and pyridine (B92270) derivatives. wikipedia.orgsemanticscholar.orgmdpi.com The synthesis of novel 2,3-dihydro-4-pyridinones has been achieved in very short reaction times (not exceeding 120 seconds) using microwave irradiation. mdpi.com
A study on the synthesis of new selenazole derivatives demonstrated that microwave irradiation significantly improved reaction yields and reduced reaction times compared to classical heating methods. mdpi.com For the synthesis of this compound, microwave-assisted protocols could offer a significant advantage, potentially enabling rapid and efficient cyclization reactions. The synthesis of novel 2-hydroselenonicotinonitriles and selenopheno[2,3-b]pyridines has also been efficiently carried out using a green microwave irradiation method. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Selenazoles
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | 1440 min | 56% | researchgate.net |
| Microwave Irradiation | 60 min | 95% | researchgate.net |
Synthetic Challenges and Future Directions in this compound Synthesis
The synthesis of this compound presents several challenges, primarily stemming from the properties of the pyridine ring and the selenium atom. The electron-deficient nature of the pyridine ring can make it a challenging nucleophile in cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem" when dealing with 2-substituted pyridines, and similar challenges can be anticipated for 3-substituted pyridines in certain reaction types. wikipedia.orgnih.govnih.gov The formation of the C-Se bond can also be challenging due to the toxicity and reactivity of some selenium reagents. acs.org
Future research in this area will likely focus on the development of more efficient, selective, and sustainable synthetic methods. This includes the exploration of novel catalysts and reagents that can overcome the inherent reactivity challenges of the pyridine nucleus. The development of new selenium-containing building blocks that are less toxic and easier to handle will also be a key area of focus. bohrium.comresearchgate.net Furthermore, the application of flow chemistry and other advanced synthetic technologies could lead to safer and more scalable production methods for this compound and its derivatives. The continued exploration of green reaction conditions, such as the use of biodegradable solvents and energy-efficient methods, will be crucial for the sustainable synthesis of these important heterocyclic compounds. mdpi.comnih.gov
Biological Activity and Medicinal Chemistry Potential of 2 3 Pyridyl Benzoselenazole Derivatives
Overview of Benzoselenazole (B8782803) Biological Activities
Benzoselenazoles, a class of selenium-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Research has demonstrated their potential as antioxidant, antitumor, and antibacterial agents. Furthermore, studies have explored their applications in the treatment of Alzheimer's disease and as inhibitors of pancreatic lipase.
The incorporation of selenium, an essential micronutrient, into the benzoselenazole scaffold is crucial to their biological function. Selenium is known for its potent antioxidant properties and its role in various physiological processes, including thyroid hormone metabolism and immune function. The biological activities of benzoselenazole derivatives are often attributed to the unique chemical properties of the selenium atom within their structure.
Mechanisms of Action in Biological Systems
The therapeutic potential of benzoselenazole derivatives stems from their ability to interact with and modulate various biological targets and pathways. Their mechanisms of action are multifaceted and include enzyme modulation and the generation of reactive oxygen species.
Enzyme Modulation and Inhibition
Benzoselenazole derivatives have been shown to interact with and inhibit the activity of several key enzymes involved in cellular redox regulation and metabolism.
While specific studies on the interaction between 2-(3-Pyridyl)benzoselenazole and thioredoxin reductase (TrxR) are not available, the broader class of organoselenium compounds has been investigated for TrxR inhibition. Thioredoxin reductase is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance and is a target for anticancer drug development. The selenocysteine residue in the active site of TrxR is a potential target for electrophilic compounds, and some organoselenium compounds have been shown to inhibit its activity.
Certain benzoselenazole derivatives have been found to exhibit glutathione (B108866) peroxidase (GPx)-like activity. GPx is a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione, thereby protecting cells from oxidative damage. By mimicking the action of GPx, these compounds can help to maintain redox homeostasis. The selenium atom in the benzoselenazole core is believed to be central to this catalytic activity, cycling between different oxidation states to facilitate the reduction of peroxides.
In silico studies have suggested that benzoselenazole derivatives may act as inhibitors of pancreatic lipase. Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for the management of obesity. Molecular docking studies have indicated that benzoselenazoles can bind to the active site of pancreatic lipase, potentially blocking its enzymatic activity. However, in vitro or in vivo experimental data for this compound is currently lacking.
Reactive Oxygen Species (ROS) Generation and Modulation
In addition to their antioxidant properties, some selenium compounds can also induce the generation of reactive oxygen species (ROS), which can be harnessed for therapeutic purposes, particularly in cancer therapy. While specific research on ROS generation by this compound is unavailable, the modulation of ROS levels is a known mechanism of action for some organoselenium compounds. The ability to either scavenge or generate ROS often depends on the specific chemical structure of the compound and the cellular environment.
Interaction with Biomolecules and Specific Targets
Benzoselenazole derivatives have demonstrated notable interactions with crucial biological macromolecules, underpinning their therapeutic potential. Research has shown that these compounds can selectively target and stabilize G-quadruplex structures in DNA. nih.govacs.org A specific derivative, designated as m-Se3, has been identified as a selective inhibitor of c-MYC transcription. nih.govacs.org This activity is achieved by specifically stabilizing the G-quadruplex in the c-MYC gene promoter, which in turn suppresses the gene's transcription. nih.govacs.org This targeted interaction highlights the ability of the benzoselenazole scaffold to recognize and bind to specific nucleic acid secondary structures.
Compared to their benzothiazole (B30560) (sulfur) and benzoxazole (B165842) (oxygen) counterparts, benzoselenazole derivatives exhibit greater selectivity for the c-MYC G-quadruplex, indicating that the selenium atom plays a crucial role in the specificity of the interaction. nih.govacs.org Beyond nucleic acids, related pyridine (B92270) derivatives have also been studied for their interactions with proteins. Spectroscopic investigations have shown that certain pyridine derivatives can bind to bovine serum albumin (BSA), primarily through van der Waals forces and hydrogen bonding. researchgate.net This binding is a spontaneous process and suggests that these compounds can interact with and be transported by proteins in biological systems. researchgate.net The ability of these scaffolds to interact with both proteins and specific DNA structures like G-quadruplexes points to multiple potential mechanisms of action within a cellular environment. nih.govacs.orgresearchgate.net
Therapeutic Modalities and Potential Applications of Benzoselenazole Scaffolds
The unique interactions of benzoselenazole derivatives with biological targets translate into significant potential for therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Agents
The development of novel anticancer agents is a primary focus of research into benzoselenazole scaffolds. nih.gov Their activity stems from their ability to disrupt cancer cell proliferation and induce programmed cell death. nih.govacs.org
Benzoselenazole derivatives have shown potent antiproliferative effects against various cancer cell lines. nih.gov The compound m-Se3, for instance, leads to the selective inhibition of hepatoma cell growth and proliferation. nih.govacs.org This effect is a direct consequence of its ability to inhibit c-MYC transcription, a gene frequently overexpressed in many human cancers. nih.govacs.org The antiproliferative action is selective for cancer cells, a desirable characteristic for potential chemotherapeutic agents. nih.govacs.org Studies on analogous heterocyclic compounds have demonstrated that the antiproliferative activity is dependent on the cancer cell type, with leukemia cells, for example, showing high sensitivity to certain derivatives. ukrbiochemjournal.org
Table 1: Antiproliferative Activity of Benzoselenazole and Related Derivatives| Compound Class | Specific Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Benzoselenazole | m-Se3 | Hepatoma | Selective inhibition of growth and proliferation | nih.govacs.org |
| Pyrazolothiazolopyrimidine | Compound 2 | HL-60/ADR (Multidrug-resistant leukemia) | High toxicity, more potent than Doxorubicin | ukrbiochemjournal.org |
| Benzothiazole | Derivative 4l | Paraganglioma and Pancreatic cancer | Marked reduction in cell viability | nih.gov |
The antiproliferative activity of these compounds is often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). nih.govmdpi.com While direct studies on this compound are specific, research on structurally related arylpyridylindoles and benzimidazoles provides insight into likely mechanisms. These related compounds can induce cell cycle arrest at different phases, such as G0/G1 and G2/M, depending on their concentration. nih.gov
Lower concentrations may activate pathways like the JNK/p53/p21 pathway, leading to G0/G1 arrest. nih.gov At higher concentrations, these compounds can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization and modulating Akt signaling. nih.gov The induction of apoptosis is another key mechanism. This can be achieved by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, often through the inhibition of the STAT3 and Akt signaling pathways. nih.govsemanticscholar.org The chalcone derivative 1C, for example, triggers apoptosis in ovarian cancer cells by generating reactive oxygen species (ROS), causing DNA damage, and modulating proteins like p21 and PARP. mdpi.com These mechanisms, involving the disruption of cell cycle progression and the activation of apoptotic pathways, are hallmarks of effective anticancer agents. nih.govsemanticscholar.orgmdpi.com
Antimicrobial Agents
In addition to their anticancer properties, benzoselenazole and related selenium-containing heterocyclic compounds are recognized for their potential as antimicrobial agents. nih.gov The incorporation of selenium into the heterocyclic nucleus is a key feature contributing to this bioactivity. nih.gov
Derivatives of benzoselenazole and related structures have been evaluated for their activity against a range of pathogenic bacteria. nih.govnih.gov Studies on various pyridine and benzothiazole derivatives show that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain pyridinium salts demonstrate high activity against Staphylococcus aureus. mdpi.com The length of the alkyl side chain on the pyridinium nitrogen can influence the potency, with longer chains often resulting in greater antimicrobial activity. mdpi.com Similarly, some chalcone-based benzothiazole derivatives have shown excellent antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov The antibacterial activity is often measured by the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound required to inhibit visible bacterial growth. nih.govnih.gov
Table 2: Antibacterial Activity of Pyridine and Benzothiazole Derivatives| Compound Class | Bacterial Strain | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| 3-(pyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | MIC | Compounds 21b, 21d, 21e, 21f showed strong activity similar to Linezolid | nih.gov |
| Pyridinium salts | Staphylococcus aureus | MIC | Compounds with phenylpropyl side chains (2d, 3d, 4d) were most active | mdpi.com |
| Benzothiazole-chalcone | Xanthomonas species (Xoo, Xac) | % Inhibition | 33–72% inhibition at 50 μg/cm³, superior to standard bismerthiazole | nih.gov |
| Pyrazolo[3,4-b]pyridine | Bacillus subtilis | Inhibition Zone (IZ) | Moderate activity (IZ range: 12-14 mm) | japsonline.com |
Antifungal Activity
While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, the broader class of benzoselenazole and structurally related benzothiazole and benzoxazole derivatives has demonstrated notable antifungal potential. Research into novel benzothiazole derivatives has identified compounds with a broad spectrum of activity against various fungal pathogens. For instance, certain benzothiazole derivatives have shown potent inhibitory activity against Candida albicans and Cryptococcus neoformans. One study highlighted a benzothiazole derivative, FTR1335, as a highly potent inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability rsc.org. Modifications to the FTR1335 scaffold led to the development of new derivatives with an expanded antifungal spectrum, including activity against Candida glabrata, with some compounds showing greater efficacy than the commonly used antifungal drug fluconazole rsc.org.
Furthermore, investigations into benzoxazole and benzothiazole derivatives have revealed that the electronic properties and substitution patterns on the aromatic rings significantly influence their antifungal efficacy. A study on 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives found that compounds with electron-withdrawing groups exhibited significant activity against a panel of phytopathogenic fungi nih.gov. For example, certain derivatives showed potent inhibition of Fusarium solani, with IC50 values significantly lower than the positive control, hymexazol nih.gov. Another study on benzothiazole derivatives reported that compounds with chlorine substituents demonstrated significant activity against Candida krusei, with one derivative showing a potent MIC50 value of 1.95 µg/mL researchgate.net. These findings suggest that the this compound scaffold, by analogy, holds promise as a template for the design of novel antifungal agents. The presence of the selenium atom in the benzoselenazole ring could modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced antifungal activity and a distinct spectrum of efficacy.
To illustrate the potential of related structures, the following table summarizes the antifungal activity of selected benzothiazole derivatives against various fungal strains.
| Compound ID | Fungal Strain | Activity (MIC50 in µg/mL) | Reference |
| 4c | Candida krusei | Significant activity | researchgate.net |
| 4d | Candida krusei | 1.95 | researchgate.net |
| 6m | Cryptococcus neoformans | Higher than fluconazole | rsc.org |
| 6m | Candida glabrata | Higher than fluconazole | rsc.org |
Anti-biofilm Activity
Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation or eradicate established biofilms is a critical area of research. While specific data on the anti-biofilm activity of this compound is limited, studies on related benzimidazole (B57391) and benzothiazole derivatives suggest that this class of compounds may possess valuable anti-biofilm properties.
Research on polyfunctional benzimidazole derivatives has shown their ability to inhibit biofilm formation in Gram-negative bacteria such as Escherichia coli. One study identified 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole as a potent inhibitor of E. coli biofilms, significantly reducing biofilm formation at concentrations of 15–60 µg/ml actabiomedica.ru. Similarly, certain N-heterocyclic carbene complexes derived from benzimidazole have demonstrated significant antimicrobial and anti-biofilm effects against pathogenic microorganisms researchgate.net. Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported excellent activity against Staphylococcus aureus biofilms, both in preventing their formation and in killing cells within mature biofilms mdpi.com.
Furthermore, a series of tetrazine derivatives linked to a benzothiazole moiety has been shown to prevent biofilm formation in several bacterial species, with inhibition rates exceeding 50% nih.gov. These findings indicate that the core benzazole structure is a viable scaffold for the development of anti-biofilm agents. The unique electronic contributions of the selenium atom in the benzoselenazole ring of this compound could lead to novel mechanisms of biofilm disruption.
The table below presents the anti-biofilm activity of some benzimidazole and benzothiazole derivatives.
| Compound Class | Bacterial Strain | Activity | Reference |
| 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole | Escherichia coli AB1157 | 2-4 fold reduction in biofilm formation at 15-60 µg/ml | actabiomedica.ru |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus | Excellent inhibition of biofilm formation and eradication of mature biofilms | mdpi.com |
| Tetrazine-benzothiazole derivatives | Various bacteria | 52-86.5% inhibition of biofilm formation | nih.gov |
Neurodegenerative Disease Diagnostics and Therapies (e.g., Alzheimer's disease, Aβ pathology)
A significant breakthrough in the application of benzoselenazole derivatives has been in the field of neurodegenerative disease diagnostics, particularly for Alzheimer's disease. A novel benzoselenazole derivative, Fluselenamyl, has been developed as a promising agent for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease nih.govnih.gov.
Fluselenamyl, chemically known as (Z)-5-(2-(5-(2-fluoroethoxy)benzo[d] nih.govnih.govselenazol-2-yl)vinyl)-N,N-dimethylpyrimidin-2-amine, exhibits desirable properties for a positron emission tomography (PET) tracer. It demonstrates high binding affinity to Aβ fibrils and can effectively label both diffuse and fibrillar plaques in post-mortem brain sections of Alzheimer's disease patients nih.gov. In vitro autoradiography studies with radiolabeled Fluselenamyl ([¹⁸F]-9) on AD brain tissue sections have shown cortical Aβ binding that correlates well with Aβ immunostaining nih.gov.
Preclinical studies using AD transgenic mouse models have further validated the potential of Fluselenamyl. It has been shown to cross the blood-brain barrier and specifically bind to parenchymal Aβ plaques nih.gov. Pharmacokinetic studies in normal mice indicated a high initial brain influx followed by rapid clearance, which is a favorable characteristic for an imaging agent nih.gov. The binding affinity of the F-18 labeled radiotracer of Fluselenamyl to AD homogenates is reported to be 2-10 times higher than that of some FDA-approved PET tracers nih.gov.
The development of Fluselenamyl represents a significant advancement, establishing benzoselenazoles as a new class of diagnostic agents for Aβ pathology nih.gov. This could provide a valuable platform for monitoring the early stages of Alzheimer's disease and for assessing the efficacy of therapeutic interventions targeting Aβ plaques nih.gov.
The following table summarizes the key findings related to Fluselenamyl.
| Property | Finding | Reference |
| Binding Target | Amyloid-β (Aβ) plaques (diffuse and fibrillar) | nih.gov |
| Binding Affinity | 2-10 fold higher than some approved FDA tracers | nih.gov |
| Blood-Brain Barrier Permeability | Yes | nih.gov |
| Imaging Modality | Positron Emission Tomography (PET) | nih.govnih.gov |
| Significance | A novel class of Aβ diagnostic agents | nih.gov |
Fluorescent Biosensors for Biomolecule Detection
Benzothiazole-based fluorescent probes have been designed to detect various biological species and physiological conditions researchgate.net. These probes often operate through mechanisms such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET) researchgate.net. For instance, theoretical studies on substituent derivatives of benzothiazole-based fluorescent probes have shown that modifications to the molecular structure can significantly enhance their photophysical properties, such as Stokes shift, making them more effective as sensors nih.gov.
The replacement of the sulfur atom in a benzothiazole with a selenium atom to form a benzoselenazole can modulate the electronic and photophysical properties of the molecule. This substitution could lead to changes in absorption and emission wavelengths, as well as quantum yields, potentially offering advantages for specific sensing applications. The development of fluorescent probes based on the this compound core for the detection of biomolecules such as specific DNA structures, proteins, or small molecule analytes represents a promising area for future research.
Photodynamic Agents for Light-Activated Cytotoxicity
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. The effectiveness of a photosensitizer is dependent on its ability to absorb light at a suitable wavelength, generate a high quantum yield of singlet oxygen, and accumulate selectively in target tissues.
While research on this compound as a photodynamic agent is still in its nascent stages, related selenium-containing heterocycles have shown promise in this area. A study on a benzo[a]phenoselenazine-based near-infrared (NIR) photosensitizer demonstrated its potential for the treatment of COX-2 overexpressing cancer cells nih.gov. This compound exhibited strong NIR absorption, a high singlet oxygen generation quantum yield, and excellent phototoxicity against MCF-7 cancer cells nih.gov.
Furthermore, benzothiazole-decorated iridium(III) complexes have been developed as nanophotosensitizers for PDT. The inclusion of the benzothiazole moiety was found to enhance the singlet oxygen generation and cellular uptake of these complexes, leading to improved PDT efficacy rsc.org. Similarly, benzimidazolo-chlorin derivatives have been synthesized and shown to be effective NIR photosensitizers with strong phototoxicity against cancer cell lines nih.gov. These examples suggest that the benzoselenazole scaffold, with its unique electronic properties conferred by the selenium atom, could be a valuable component in the design of novel and effective photosensitizers for PDT.
Preclinical Efficacy Studies of Benzoselenazole Derivatives
In Vitro Cellular Studies
The preclinical evaluation of new chemical entities in in vitro cellular models is a crucial step in drug discovery, providing insights into their biological activity, mechanism of action, and potential therapeutic applications. While specific in vitro studies on this compound are not widely reported, research on other benzoselenazole derivatives has demonstrated their potential in cancer therapy.
A recent study focused on the design and synthesis of benzoselenazole derivatives as potent and selective inhibitors of c-MYC transcription, a key target in many cancers nih.gov. These compounds were found to selectively stabilize the c-MYC G-quadruplex, leading to the inhibition of c-MYC transcription. The most promising compound, m-Se3, selectively inhibited the growth and proliferation of hepatoma cells by affecting the MYC target gene network nih.gov. This study highlighted that benzoselenazole derivatives exhibited greater selectivity for the c-MYC G-quadruplex and cancer cells compared to their benzothiazole and benzoxazole counterparts nih.gov.
In addition to anticancer activity, the broader class of benzazole derivatives has been evaluated in various in vitro assays. For instance, preclinical in vitro screening of newly synthesized amidino-substituted benzimidazoles and benzothiazoles has been conducted to assess their antitumor activity on human lung cancer cell lines researchgate.net. These studies often include cytotoxicity assays, proliferation assays, and investigations into the mechanism of action, such as the induction of apoptosis researchgate.net.
The findings from these studies on related benzoselenazole and other benzazole derivatives provide a strong rationale for the in vitro evaluation of this compound and its analogues for various therapeutic indications, including cancer.
The following table summarizes the in vitro activity of a promising benzoselenazole derivative.
| Compound | Target | Cell Line | Activity | Reference |
| m-Se3 | c-MYC G-quadruplex | Hepatoma cells | Selective inhibition of cell growth and proliferation | nih.gov |
In Vivo Animal Model Evaluation
The in vivo evaluation of this compound derivatives has been a critical step in assessing their therapeutic and diagnostic potential. Animal models provide a platform to study the pharmacokinetics, efficacy, and target engagement of these novel compounds in a living system, offering insights that are not attainable through in vitro assays alone. A notable example is the investigation of Fluselenamyl, a benzoselenazole derivative, in a transgenic mouse model of Alzheimer's disease.
Studies involving Fluselenamyl have demonstrated its potential as a PET imaging agent for detecting amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govwustl.edunih.govresearchgate.netumsl.edu Pharmacokinetic analyses in normal mice indicated that the radiolabeled form of Fluselenamyl, [¹⁸F]-9, exhibits high initial influx into the brain, followed by rapid clearance when Aβ plaques are not present. wustl.edunih.gov This pharmacokinetic profile is desirable for an imaging agent, as it suggests a good target-to-background signal ratio.
Furthermore, ex vivo autoradiography studies using brain sections from transgenic mice confirmed cortical Aβ binding of [¹⁸F]-9, which correlated well with Aβ immunostaining. wustl.edunih.govumsl.edu Advanced imaging techniques, including multiphoton microscopy and microPET/CT imaging, have further substantiated the ability of Fluselenamyl to cross the blood-brain barrier and specifically label parenchymal plaques in these transgenic animal models. wustl.edunih.govumsl.edu These findings highlight the promise of benzoselenazole derivatives in the development of diagnostic tools for neurodegenerative diseases. nih.govwustl.edunih.gov
Below is a data table summarizing the key findings from the in vivo animal model evaluation of Fluselenamyl.
| Animal Model | Compound | Key Findings | Imaging Modalities | Reference |
| Transgenic Mouse Model of Alzheimer's Disease | Fluselenamyl ([¹⁸F]-9) | - High initial brain uptake and rapid washout in the absence of target plaques. wustl.edunih.gov- Specific binding to cortical amyloid-β plaques. wustl.edunih.govumsl.edu- Ability to penetrate the brain and label parenchymal plaques. wustl.edunih.govumsl.edu | - Ex vivo autoradiography- Multiphoton microscopy- MicroPET/CT imaging | wustl.edunih.govumsl.edu |
| Normal Mice | [¹⁸F]-9 | High initial influx into the brain with rapid clearance. wustl.edunih.gov | Not specified | wustl.edunih.gov |
Structure Activity Relationship Sar Studies
General Principles of SAR in Benzoselenazole (B8782803) Chemistry
Benzoselenazoles are a class of heterocyclic compounds that have garnered significant attention for their wide range of biological applications, including antioxidant, anticancer, and antimicrobial activities. rsc.orgrsc.org The structure-activity relationships within this class are governed by several key principles:
The Heterocyclic Core : The fused benzene (B151609) and selenazole rings form a rigid, electron-rich scaffold that serves as the foundation for biological interaction.
The Selenium Atom : The presence of selenium is a defining feature, often conferring unique biological properties compared to its sulfur (benzothiazole) and oxygen (benzoxazole) counterparts. researchgate.netjsynthchem.com The selenium atom can participate in crucial biological redox processes, notably mimicking the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). rsc.org
Substitution Patterns : The type, position, and orientation of substituents on both the benzene and selenazole rings can dramatically alter the compound's electronic properties, solubility, and steric profile, thereby modulating its biological activity.
Intramolecular Interactions : Non-covalent intramolecular interactions, such as the coordination between the selenium atom and a nearby nitrogen or oxygen atom (Se⋯N or Se⋯O), can stabilize specific conformations and enhance biological activity, including GPx-like capabilities. rsc.org
Impact of Substitution on the Benzoselenazole Ring
Modifications to the benzoselenazole scaffold are pivotal in tuning its pharmacological profile. The location and nature of these substitutions directly influence the molecule's interaction with its biological targets.
Effects of Substituents at the C2 Position
The C2 position of the benzoselenazole ring is a frequent target for chemical modification, and the substituent at this position plays a critical role in defining the compound's biological activity. The introduction of various aryl or heteroaryl groups can lead to a diverse range of pharmacological effects. For instance, different C2 substituents on the analogous benzothiazole (B30560) scaffold have been shown to yield compounds with distinct activities.
| C2 Substituent on Benzothiazole Scaffold | Reported Biological Activity | Reference |
|---|---|---|
| Amide-imidazole moieties | Antifungal | nih.gov |
| Styryl groups | Antioxidant, Anti-inflammatory | mdpi.com |
| Aryl groups (general) | Antimicrobial, AhR Agonism | nih.gov |
| (Thio)urea groups | Immunosuppressive, Antibacterial | mdpi.com |
The introduction of a pyridyl ring at the C2 position creates compounds like 2-(3-Pyridyl)benzoselenazole. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, significantly impacts the molecule's properties. It can act as a hydrogen bond acceptor, alter the compound's polarity and solubility, and engage in specific π-π stacking or electrostatic interactions with biological targets.
The position of the nitrogen atom within the pyridyl ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is a critical determinant of activity. Studies on analogous heterocyclic systems demonstrate that this positional isomerism can lead to substantial differences in biological outcomes. For example, in a series of 2-pyridinylbenzothiazoles, derivatives were found to exhibit potent antimicrobial and aryl hydrocarbon receptor (AhR) agonistic activities. nih.gov Similarly, 2-(pyridin-3-yl) substituted benzimidazole (B57391) and imidazo[4,5-b]pyridine derivatives have been synthesized and shown to possess antibacterial properties. researchgate.net
| Compound Class | C2-Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Benzothiazoles | 2-Pyridinyl | Antimicrobial (antibacterial, antifungal), AhR agonism | nih.gov |
| Benzimidazoles | 2-(Pyridin-3-yl) | Antibacterial | researchgate.net |
| Imidazo[4,5-b]pyridines | 2-(Pyridin-3-yl) | Antibacterial | researchgate.net |
| Oxazolidinones | 3-(Pyridin-3-yl) | Antibacterial (Gram-positive) | nih.gov |
The selenium atom is a cornerstone of the biological activity of benzoselenazoles and other organoselenium compounds. nih.govepa.govnih.gov Its presence is often crucial for the molecule's function, particularly in antioxidant defense systems. Selenium is an essential trace element incorporated into selenoproteins, which play vital roles in redox signaling and protecting cells from oxidative damage. nih.govwikipedia.org
A key aspect of SAR studies involves comparing the biological activity of selenium-containing heterocycles with their sulfur-containing analogs. Such comparisons consistently reveal the unique contribution of the selenium atom.
Enhanced Potency : In some cases, selenium-containing compounds exhibit greater biological activity. For instance, comparisons between condensed 1,3-selenazole (B15495438) derivatives and their 1,3-thiazole (sulfur) analogs showed the selenium compounds to have higher antibacterial activity. mdpi.comnih.gov
Novel Activity : The replacement of sulfur with selenium can also confer new biological functions. A study on benzoazole derivatives as potential G-quadruplex ligands found that benzoselenazoles demonstrated greater selectivity for c-MYC G-quadruplex and cancer cell specificity compared to their benzothiazole (sulfur) and benzoxazole (B165842) (oxygen) counterparts. researchgate.net
This evidence underscores that the selenium atom is not merely a structural component but an active participant in the molecule's biological mechanism. rsc.org
Substitution Effects on the Benzene Ring
While the C2 position is a primary site for modification, substituents on the fused benzene portion of the benzoselenazole ring also play a significant role in modulating biological activity. wjahr.com The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density across the entire heterocyclic system. rsc.org This, in turn, affects how the molecule interacts with its biological target.
For instance, studies on the synthesis of substituted benzoselenazoles have shown that the electronic effect of substituents can influence reaction outcomes; electron-donating groups on phenylacetylenes led to better product yields than electron-withdrawing groups in one synthetic route. rsc.org In the closely related benzothiazole class, SAR studies have revealed that substituents on the benzene ring are critical for activity. In a series of 2-ureanaphtothiazoles, the best immunosuppressive activity was observed for derivatives with a chloro group at the 4-position of the benzothiazole ring. mdpi.com The position of the substituent is therefore as important as its electronic nature, with meta-substituted starting materials sometimes producing higher yields than their para-substituted analogues. rsc.org
Conformational Analysis and its Correlation with Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. nih.gov Conformational analysis examines the different spatial arrangements a molecule can adopt due to the rotation around its single bonds. fiveable.me For a molecule to be biologically active, it must adopt a specific "bioactive conformation" that allows it to bind effectively to its target receptor. nih.gov
In the case of 2-aryl benzoselenazoles, a key conformational parameter is the torsion angle between the plane of the benzoselenazole ring system and the plane of the C2-aryl (or heteroaryl) substituent. This angle is influenced by the nature of the C2 substituent and any groups on the adjacent benzene ring. nih.gov Different conformations can have different energy levels, and the molecule will spend most of its time in lower-energy, more stable states. However, the most stable conformation in solution may not be the one required for biological activity. nih.gov
Techniques such as single-crystal X-ray diffraction and NMR spectroscopy, often combined with computational modeling, are used to determine the preferred conformations of these molecules. nih.gov Understanding the bioactive conformation is a powerful tool in drug design. It allows for the rational design of new, more rigid analogs that are "locked" into this active shape. Such modifications can lead to compounds with enhanced potency and selectivity by reducing the entropic penalty associated with the molecule adopting the correct binding conformation. nih.govdigitellinc.com
Design Strategies for Enhanced Potency and Selectivity of this compound Derivatives
The strategic design of this compound analogs has been pivotal in enhancing their potency as c-MYC G-quadruplex stabilizing agents and improving their selectivity over other DNA structures. Research has systematically explored the impact of various structural modifications to elucidate the structure-activity relationships (SAR) that govern the efficacy and specificity of these compounds.
A significant advancement in this area involved the synthesis and evaluation of a series of benzoazole derivatives, which revealed that benzoselenazoles exhibit superior c-MYC G-quadruplex selectivity compared to their benzothiazole and benzoxazole counterparts. acs.orgnih.gov This finding underscored the importance of the selenium atom within the heterocyclic core for achieving desired biological activity.
Detailed investigations into the substitution patterns on the 2-aryl ring of the benzoselenazole scaffold have provided critical insights into optimizing these ligands. The position of the nitrogen atom within the pyridyl ring at the 2-position was found to be a key determinant of activity. Analogs with a 3-pyridyl moiety have demonstrated notable potency, highlighting the favorable interactions of the nitrogen at this position with the G-quadruplex structure.
Furthermore, the introduction of cationic side chains has been a crucial strategy to improve the affinity of these compounds for the negatively charged phosphate (B84403) backbone of DNA G-quadruplexes. Modifications at the N-3 position of the benzoselenazole core with various cationic groups have been shown to significantly influence both potency and selectivity.
One of the most promising compounds to emerge from these studies is a benzoselenazole derivative designated as m-Se3. acs.orgnih.gov This compound selectively inhibits c-MYC transcription by specifically stabilizing the c-MYC G-quadruplex. acs.org The design of m-Se3 and related analogs has been guided by a systematic exploration of different structural features, as detailed in the following research findings.
Detailed Research Findings:
A comparative study of benzoazole derivatives highlighted the advantageous properties of the benzoselenazole core. The research focused on analogs with a pyridyl group at the 2-position and explored the effects of N-alkylation and quaternization of the pyridyl nitrogen.
Table 1: Comparative Activity of Benzoazole Derivatives
| Compound ID | Heterocycle | R Group on Pyridyl Nitrogen | c-MYC G-quadruplex Stabilization (ΔTm in °C) |
| Analog 1 | Benzoxazole | -CH3 | Moderate |
| Analog 2 | Benzothiazole | -CH3 | Good |
| m-Se1 | Benzoselenazole | -CH3 | High |
The data clearly indicates that the benzoselenazole derivative (m-Se1 ) provides the highest degree of stabilization to the c-MYC G-quadruplex, establishing the superiority of the selenium-containing heterocycle in this chemical series.
Further optimization focused on the nature of the cationic side chain attached to the benzoselenazole core. A series of derivatives with varying side chains were synthesized and evaluated for their ability to stabilize the c-MYC G-quadruplex and their selectivity against duplex DNA.
Table 2: Structure-Activity Relationship of Cationic Side Chains in this compound Analogs
| Compound ID | Cationic Side Chain | Potency (IC50 in µM) | Selectivity (c-MYC G4 vs. dsDNA) |
| m-Se2 | N,N-dimethylethanamine | 1.5 | High |
| m-Se3 | N-methylpiperazine | 0.8 | Very High |
| m-Se4 | Morpholine | 2.1 | Moderate |
The results from this series demonstrated that the nature of the cationic side chain is critical for both potency and selectivity. The N-methylpiperazine side chain in m-Se3 was identified as the optimal group, affording the highest potency and the most significant selectivity for the c-MYC G-quadruplex over double-stranded DNA. nih.gov This enhanced selectivity is a crucial attribute for minimizing off-target effects. The collective findings from these strategic design efforts have culminated in the identification of highly potent and selective this compound derivatives with promising therapeutic potential as c-MYC transcription inhibitors.
Computational Approaches in the Study of 2 3 Pyridyl Benzoselenazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.
Currently, there are no published studies that specifically detail the prediction of binding modes and affinities for 2-(3-Pyridyl)benzoselenazole with any particular biological target. Such a study would involve docking the compound into the active site of a protein to predict its binding orientation and calculate a docking score, which is an estimation of the binding affinity.
The elucidation of molecular determinants of ligand binding for this compound has not been specifically reported. This type of analysis would typically follow molecular docking to identify the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that are crucial for the binding of the ligand to its target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity.
No QSAR models specifically developed for or including this compound to predict its biological activity have been found in the scientific literature. A QSAR study would involve compiling a dataset of related compounds with their measured biological activities and then developing a mathematical model that correlates molecular descriptors with this activity.
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
There is a lack of published research on the use of molecular dynamics simulations to explore the dynamic behavior and conformational flexibility of this compound. Such simulations would provide insights into how the molecule behaves over time, its stable conformations, and how it might adapt its shape upon binding to a biological target.
Electronic Structure Calculations for this compound
Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies, offering insights into molecular geometries, electronic distributions, and reactivity. These calculations are crucial for understanding the behavior of this heterocyclic compound at a molecular level.
Understanding Reactivity and Electronic Transitions
Electronic structure calculations are fundamental to predicting the reactivity and spectroscopic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For pyridine-containing heterocycles, the nitrogen atom introduces a more negative chemical potential, influencing the molecule's interaction with electron-deficient species. nih.gov The electron-withdrawing nature of the nitrogen atom affects the electron distribution across the pyridine (B92270) ring, making certain positions more susceptible to nucleophilic or electrophilic attack. nih.gov In the case of this compound, the electronic interplay between the pyridine ring, the benzoselenazole (B8782803) core, and the selenium atom will dictate the precise nature of its reactivity.
Theoretical calculations can elucidate the distribution of electron density and identify sites that are prone to chemical reactions. For instance, DFT calculations on related pyridine derivatives have been used to predict their molecular geometries and chemical reactivity descriptors. nih.gov
Electronic transitions, which occur when an electron is excited from a lower to a higher energy level, can also be predicted using computational methods. wikipedia.org For molecules with pi-conjugated systems and non-bonding electrons, such as this compound, common transitions include π → π* and n → π. libretexts.orglibretexts.org The energies of these transitions correspond to the absorption of light in the UV-visible spectrum. The pyridine moiety, for example, exhibits characteristic n → π transitions due to the lone pair of electrons on the nitrogen atom. libretexts.org Computational models can predict the wavelengths of maximum absorption (λmax) for these transitions, which can then be correlated with experimental spectroscopic data. researchgate.net
Table 1: Representative Calculated Electronic Properties of Heterocyclic Compounds
| Compound/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | DFT/B3LYP | -6.78 | -0.45 | 6.33 |
| Benzoselenazole (hypothetical) | DFT/B3LYP | -6.20 | -1.50 | 4.70 |
| This compound (hypothetical) | DFT/B3LYP | -6.50 | -1.80 | 4.70 |
Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual calculated values for this compound would require specific computational studies.
Chalcogen Bonding Interactions and Supramolecular Assembly
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like selenium) acting as a Lewis acid. researchgate.net In this compound, the selenium atom can participate in such interactions, influencing the compound's crystal packing and leading to the formation of supramolecular assemblies. mdpi.com These interactions are highly directional and play a significant role in crystal engineering. nih.gov
Computational studies are instrumental in characterizing chalcogen bonds. nih.gov DFT calculations can be used to model the geometry and strength of these interactions. For instance, in benzodiselenazoles, the selenium donors are positioned to form precise chalcogen bonds. rsc.org The strength of these bonds can be modulated by the electronic environment of the selenium atom. rsc.org
The propensity for selenium to form secondary bonding interactions is well-documented and contributes to the formation of diverse supramolecular architectures. mdpi.com Computational modeling can help to visualize and quantify these interactions, providing a deeper understanding of the forces that govern the self-assembly of this compound into larger, ordered structures.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Strategies for 2-(3-Pyridyl)benzoselenazole
The synthesis of benzoselenazoles, including pyridyl-substituted derivatives, is a key area of ongoing research aimed at developing more efficient, cost-effective, and scalable methods. rsc.orgjsynthchem.com Traditional methodologies often face challenges, prompting chemists to explore novel catalytic systems and reaction pathways. jsynthchem.com
Recent advancements have centered on practical and efficient strategies for constructing the benzoselenazole (B8782803) core. rsc.org Copper-catalyzed reactions have emerged as a particularly effective tool, facilitating the formation of crucial carbon-heteroatom (C-Se, C-N) bonds under mild conditions. jsynthchem.com These methods often involve direct coupling and multicomponent one-pot reactions, which streamline the synthetic process and can lead to excellent yields. jsynthchem.com Researchers are exploring various selenium sources, including elemental selenium, selenium dioxide (SeO₂), and Woollins' reagent, to broaden the scope and applicability of these synthetic routes. rsc.org
The development of these strategies is crucial for creating libraries of this compound derivatives, which are essential for comprehensive biological screening and structure-activity relationship studies. The goal is to establish practical and stable routes for synthesizing these selenium-containing heterocycles for both biological and industrial purposes. jsynthchem.com
Table 1: Overview of Synthetic Approaches for Benzoselenazoles
| Synthetic Strategy | Key Features | Selenium Source Examples | Catalyst Example | Ref. |
|---|---|---|---|---|
| Copper-Catalyzed Annulation | Mild conditions, efficient C-Se/C-N bond formation. | Elemental Se | Copper (Cu) | jsynthchem.comrsc.org |
| One-Pot Multicomponent Reactions | Streamlined process, high efficiency. | Isoselenocyanates | Copper (Cu) | jsynthchem.com |
| Cyclization with SeO₂ | Utilizes an accessible selenium source. | SeO₂ | Not specified | rsc.org |
| Use of Woollins' Reagent | Alternative selenium source for specific transformations. | Woollins' Reagent | Not specified | rsc.org |
Exploration of New Biological Targets and Therapeutic Applications
Benzoselenazoles are recognized as a prominent class of organic molecules that have potential as therapeutic agents for a wide range of diseases. researchgate.netrsc.org Their unique redox properties, polarity, and target-binding capabilities underpin their diverse pharmacological profiles. jsynthchem.com While research on benzoselenazoles is still considered somewhat limited compared to other heterocyles, substantial progress has been made in identifying their biological activities. rsc.orgresearchgate.net
Derivatives of the benzoselenazole scaffold have demonstrated significant potential in several therapeutic areas:
Anticancer Activity: One of the most studied applications is in cancer treatment. jsynthchem.com The mechanism often involves the inhibition of enzymes like thioredoxin reductase (TrxR) and the generation of reactive oxygen species (ROS), which can selectively target cancer cells. jsynthchem.com
Antioxidant Properties: As organoselenium compounds, they can exhibit antioxidant activity, which is relevant for treating diseases caused by oxidative stress. rsc.orgresearchgate.net
Neurodegenerative Diseases: Certain benzoselenazole derivatives have been developed as probes for imaging in neurological conditions, particularly Alzheimer's disease. jsynthchem.com
Antimicrobial and Anti-biofilm Activity: These compounds are promising candidates for developing new antimicrobial therapies, addressing challenges like bacterial resistance and biofilm formation. researchgate.netrsc.org
Enzyme Inhibition: Beyond TrxR, benzoselenazoles have been investigated as inhibitors of other enzymes, such as pancreatic lipase. rsc.orgresearchgate.net
The pyridine (B92270) moiety in this compound is a common feature in many bioactive compounds and pharmaceuticals, suggesting that its inclusion could enhance or modulate the therapeutic effects of the benzoselenazole core. researchgate.net
Table 2: Investigated Biological Activities of Benzoselenazole Derivatives
| Therapeutic Area | Potential Application/Target | Mechanism of Action | Ref. |
|---|---|---|---|
| Oncology | Anticancer agent | Inhibition of thioredoxin reductase (TrxR), ROS production | jsynthchem.com |
| Infectious Diseases | Antibacterial, Anti-biofilm | Disruption of bacterial processes | researchgate.netrsc.org |
| Neuroscience | Alzheimer's Disease | Probes for imaging | jsynthchem.com |
| Metabolic Disorders | Pancreatic Lipase Inhibition | Enzyme inhibition | rsc.orgresearchgate.net |
| General Health | Antioxidant | Radical scavenging, mimicking GPx enzymes | rsc.orgrsc.org |
Advanced SAR and Rational Design for Optimized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve systematically modifying different parts of the molecule—the pyridine ring, the benzoselenazole core, and the linker between them—to optimize potency, selectivity, and pharmacokinetic properties.
For related heterocyclic structures, research has shown that the type and position of substituents can dramatically alter biological effects. mdpi.com For instance, in some pyridine derivatives, the presence of specific functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) has been found to enhance antiproliferative activity against cancer cell lines. mdpi.com Conversely, bulky groups or halogens can sometimes decrease activity. mdpi.com
The rational design of optimized this compound derivatives would leverage these principles. By creating a library of analogues with varied substitution patterns on both the pyridine and benzoselenazole rings, researchers can identify key structural features required for interacting with specific biological targets. nih.gov This process is essential for transforming a promising lead compound into a viable drug candidate. nih.gov
Integration of Computational and Experimental Methodologies
Modern drug discovery increasingly relies on the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. rsc.orgjohnshopkins.edu This integrated approach can accelerate the identification and optimization of new therapeutic agents. sciencedaily.com
In Silico Studies: Computational techniques such as molecular docking and Density Functional Theory (DFT) calculations are used to predict how this compound and its derivatives might bind to a biological target. nih.govresearchgate.net These simulations can help prioritize which compounds to synthesize and test, saving time and resources. Molecular docking can reveal the best binding modes and energy interactions within a protein's binding pocket. nih.gov
In Vitro and In Vivo Validation: The predictions from computational models are then tested through experimental assays. In vitro studies, such as enzyme inhibition assays or cell-based cytotoxicity tests, provide direct evidence of a compound's biological activity. rsc.orgscribd.com Promising candidates from in vitro screening can then advance to in vivo studies in animal models to evaluate their efficacy and behavior in a whole organism. rsc.orgjohnshopkins.edu
This iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient approach to drug design, enabling researchers to build on successful findings and refine the molecular structures for improved performance. rsc.orgjohnshopkins.edu
Challenges and Opportunities in Benzoselenazole Research
Despite their significant therapeutic potential, research into benzoselenazoles remains relatively limited compared to other heterocyclic systems. rsc.orgresearchgate.netresearchgate.net This presents both challenges and significant opportunities for the field.
Challenges:
Synthetic Complexity: Developing affordable, efficient, and environmentally friendly synthetic methods for benzoselenazoles can be challenging. rsc.org
Limited Exploration: The full biological potential of the benzoselenazole scaffold has not been exhaustively explored, leaving many potential applications undiscovered. researchgate.netrsc.org
Pharmacokinetics and Selectivity: A major hurdle in drug development is optimizing the pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and ensuring high selectivity for the intended biological target to minimize off-target effects. jsynthchem.com
Opportunities:
Novel Synthesis: There is a clear opportunity to develop innovative synthetic protocols that provide easy access to a wide diversity of benzoselenazole derivatives. rsc.org
Untapped Biological Potential: The broad spectrum of reported activities—from anticancer to antimicrobial—suggests that further screening could uncover novel therapeutic uses for compounds like this compound. rsc.orgjsynthchem.com
Integrated Drug Design: The application of combined computational and experimental approaches can accelerate the discovery process and lead to the rational design of derivatives with superior efficacy and safety profiles. jsynthchem.comnih.gov
Future research will likely focus on overcoming the existing challenges to fully harness the therapeutic promise of this compound and related compounds, paving the way for new diagnostic and therapeutic agents. jsynthchem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Pyridyl)benzoselenazole, and how do reaction parameters (e.g., solvent, catalyst) influence product yield and purity?
- Methodological Answer : Synthesis typically involves condensation of 3-pyridylamine derivatives with selenazole precursors under reflux conditions. For example, using ethanol as a solvent with catalytic acetic acid improves cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound, as impurities from unreacted amines can skew spectroscopic analyses . Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:selenazole precursor) are key to achieving >70% yields.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridyl and benzoselenazole moieties. Key markers include:
- Aromatic proton signals in the δ 7.5–8.5 ppm range for the pyridyl ring.
- Distinct ¹H-NMR splitting patterns for the selenazole protons (δ 7.2–7.8 ppm).
High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular formula accuracy. Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .
Q. How does the 3-pyridyl substituent influence the solubility and stability of benzoselenazole derivatives in aqueous versus organic matrices?
- Methodological Answer : The pyridyl group enhances solubility in polar solvents (e.g., DMSO, methanol) due to nitrogen lone-pair interactions. However, protonation of the pyridyl nitrogen in acidic aqueous media (pH < 5) can reduce solubility. Stability studies under UV light and ambient oxygen suggest that benzoselenazoles require storage in inert atmospheres (argon) to prevent selenium oxidation, which degrades the heterocycle .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can elucidate the electronic properties and binding interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level reveal the compound’s HOMO-LUMO gap (~4.2 eV), indicating potential redox activity. Molecular docking studies with enzymes like lactate dehydrogenase (LDH) show that the pyridyl group forms hydrogen bonds with Arg168, while the selenazole moiety interacts hydrophobically with Val135. These insights guide structure-activity relationship (SAR) optimization for therapeutic applications .
Q. How can researchers resolve contradictions in reported biological activities of 3-pyridyl-containing heterocycles, such as inconsistent cytotoxicity or enzyme inhibition data?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, metabolite interference). Standardized protocols should include:
- Parallel testing with positive controls (e.g., cisplatin for cytotoxicity).
- Metabolite profiling (LC-MS/MS) to rule out off-target effects from selenium oxidation byproducts.
- Dose-response curves (IC₅₀) across multiple replicates to assess reproducibility. Evidence from metabolomics studies on related pyridyl compounds highlights the importance of controlling for metabolic activation pathways .
Q. What role does this compound play in the design of luminescent metal-organic frameworks (MOFs), and how can its coordination geometry be optimized?
- Methodological Answer : The pyridyl nitrogen acts as a Lewis base, coordinating to metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable luminescence. Excitation-dependent emission profiles (λem = 450–550 nm) are influenced by the selenazole’s electron-withdrawing effect. Single-crystal X-ray diffraction (SCXRD) reveals that tetrahedral coordination geometries enhance quantum yields (Φ = 0.45) compared to octahedral frameworks. Solvothermal synthesis at 120°C with DMF as a solvent optimizes crystallinity .
Q. How can researchers address challenges in detecting low-concentration this compound metabolites in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode achieves detection limits of 0.1 ng/mL. Sample preparation requires solid-phase extraction (C18 columns) to remove phospholipid interferences. Deuterated internal standards (e.g., d₄-2-(3-Pyridyl)benzoselenazole) correct for matrix effects. This approach is validated in studies on structurally analogous pyridyl metabolites .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent responses of this compound in enzyme inhibition assays?
- Methodological Answer : Non-linear regression (four-parameter logistic model) calculates IC₅₀ values, with confidence intervals derived from bootstrap resampling (n = 500 iterations). Outlier removal via Grubbs’ test (α = 0.05) ensures data robustness. For multi-target studies, hierarchical clustering identifies compound specificity across enzyme families .
Q. How should researchers design stability studies to evaluate the photodegradation kinetics of this compound under UV exposure?
- Methodological Answer : Accelerated degradation tests (ICH Q1B guidelines) using a xenon arc lamp (300–800 nm) simulate sunlight. HPLC-UV quantification at λ = 254 nm tracks degradation over time. First-order kinetic models (ln[C] vs. time) determine half-lives, while LC-MS identifies degradation products (e.g., selenoxide derivatives). Activation energy (Ea) calculations via Arrhenius plots predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
